molecular formula C24H24N4O4 B11437324 9-(2,3-Dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

9-(2,3-Dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B11437324
M. Wt: 432.5 g/mol
InChI Key: UXBKAOGNPHEWLN-UHFFFAOYSA-N
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Description

9-(2,3-Dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound that belongs to the triazoloquinazoline family This compound is characterized by its unique structure, which includes both methoxyphenyl and triazoloquinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and substituted anilines.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions. Reagents such as methoxybenzene and suitable catalysts are used.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes. Large-scale production requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.

Major Products

    Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development.

Medicine

The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological pathways makes it a valuable candidate for drug discovery.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2,3-Dimethoxyphenyl)-6-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
  • 9-(2,3-Dimethoxyphenyl)-6-(4-chlorophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Uniqueness

The presence of both 2,3-dimethoxyphenyl and 4-methoxyphenyl groups in the compound’s structure imparts unique chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

9-(2,3-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H24N4O4/c1-30-16-9-7-14(8-10-16)15-11-18-21(19(29)12-15)22(28-24(27-18)25-13-26-28)17-5-4-6-20(31-2)23(17)32-3/h4-10,13,15,22H,11-12H2,1-3H3,(H,25,26,27)

InChI Key

UXBKAOGNPHEWLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=C(C(=CC=C5)OC)OC)C(=O)C2

Origin of Product

United States

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